![molecular formula C19H16N2O4S B2469672 N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-2-甲氧基苯甲酰胺 CAS No. 864937-41-7](/img/structure/B2469672.png)

N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

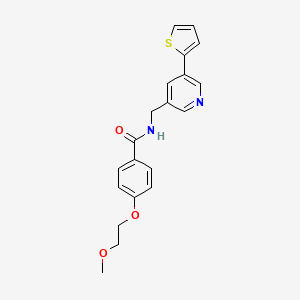

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It is part of a series of biologically significant compounds known as sulfonamides or sulfa drugs . These are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .

Synthesis Analysis

The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .科学研究应用

Antibacterial Activity

The synthesis of this compound was motivated by the desire to create new antibacterial agents. Let’s explore its antibacterial potential:

- Biofilm Inhibition : In a study, this molecule demonstrated significant biofilm inhibition against both Escherichia coli and Bacillus subtilis . Specifically, it was the best antibacterial agent against B. subtilis (with 60.04% bacterial biofilm growth inhibition) and the second most active against E. coli (also 60.04%).

Pharmacological Applications

Sulfonamides and Their Versatility: Sulfonamides (commonly known as sulfa drugs) are biologically significant compounds with diverse applications:

Benzodioxane and Its Therapeutic Significance: Benzodioxane and its derivatives are pharmacophores with diverse therapeutic properties:

- Silymarin : Extracted from Silybum marianum, silymarin contains silybin, a major component with a 1,4-benzodioxane ring system. Silymarin shows remarkable anti-hepatotoxic and antibacterial activity .

Enzymatic Synthesis

Chiral motifs of 2,3-dihydro-1,4-benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples include prosympal, dibozane, piperoxan, and doxazosin . These compounds exhibit significant biological activities and are essential in drug development.

作用机制

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in patients with Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces

Result of Action

The molecular and cellular effects of the compound’s action include increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease . Additionally, some compounds in this class have shown antibacterial activity, suggesting potential antimicrobial effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . .

未来方向

Based on the biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . This opens up potential future directions for the development of new antibacterial drugs.

属性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-23-15-5-3-2-4-13(15)18(22)21-19-20-14(11-26-19)12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGFGHDYMXSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469589.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)

![1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone](/img/structure/B2469594.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)

![2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469606.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)